6-Bromo-1-(4-chlorophenyl)hexan-1-one

Description

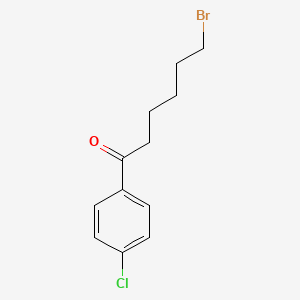

6-Bromo-1-(4-chlorophenyl)hexan-1-one (CAS: 7295-50-3) is a halogenated aromatic ketone featuring a 6-bromohexanoyl chain attached to a 4-chlorophenyl group. Its molecular formula is C₁₂H₁₄BrClO (mol. wt. 289.14), with a ketone functional group at position 1 and bromine at position 6 of the hexanone backbone . This compound is synthesized via Friedel-Crafts acylation, where 4-chlorophenyl derivatives react with bromohexanoyl chloride in the presence of Lewis acids like AlCl₃ under inert conditions . Key applications include its role as an intermediate in pharmaceuticals and liquid crystal synthesis, particularly in heliconical smectic phases .

Properties

CAS No. |

188973-55-9 |

|---|---|

Molecular Formula |

C12H14BrClO |

Molecular Weight |

289.59 g/mol |

IUPAC Name |

6-bromo-1-(4-chlorophenyl)hexan-1-one |

InChI |

InChI=1S/C12H14BrClO/c13-9-3-1-2-4-12(15)10-5-7-11(14)8-6-10/h5-8H,1-4,9H2 |

InChI Key |

ACYXJCNPVZLJED-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CCCCCBr)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) 6-Bromo-1-(4-iso-propylphenyl)hexan-1-one (1e)

- Structure : Features an iso-propyl group instead of chlorine at the para position.

- Synthesis : Yield: 65%; characterized by distinct NMR shifts: ¹H-NMR (7.89 ppm, d, J = 8.40 Hz for aromatic protons) and ¹³C-NMR (199.66 ppm for carbonyl carbon) .

- Key Difference : The bulky iso-propyl group reduces electrophilicity at the carbonyl carbon compared to the electron-withdrawing chlorine in the target compound, altering reactivity in nucleophilic additions.

(b) 6-Bromo-1-(4-iso-butylphenyl)hexan-1-one (1g)

- Structure : Substitutes chlorine with an iso-butyl group.

- Synthesis : Yield: 68%; ¹H-NMR shows additional signals at 2.21 ppm (d, J = 7.21 Hz) for the iso-butyl chain .

- Key Difference : Increased hydrophobicity (higher LogP) due to the iso-butyl group, impacting solubility in polar solvents.

Halogen-Substituted Analogues

(a) 6-Chloro-1-(4-chlorophenyl)hexan-1-one

- Structure : Replaces bromine with chlorine at position 4.

- Properties : Lower molecular weight (244.04 vs. 289.14) and reduced steric bulk. Experimental LogP: 4.32 vs. ~5.0 (estimated for the bromo analogue), indicating lower lipophilicity .

- Reactivity : Chlorine’s weaker leaving-group ability compared to bromine slows down nucleophilic substitution reactions.

(b) 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one

- Structure: Shorter chain (butanone vs. hexanone) with additional chlorine at position 3.

- Applications : Used in agrochemical research (e.g., pyrethroid derivatives) due to enhanced electrophilicity from dual halogenation .

Hydroxyphenyl Derivatives

(a) 6-Bromo-1-(4-hydroxyphenyl)hexan-1-one

- Structure : Hydroxyl group replaces chlorine at the para position.

- Properties : Increased polarity (PSA: ~17.07 vs. 17.07 for the chloro analogue) due to hydrogen-bonding capability .

- Synthesis Sensitivity : Requires protection of the hydroxyl group during Friedel-Crafts acylation to prevent side reactions .

(b) 6-Bromo-1-(5-fluoro-2-hydroxyphenyl)hexan-1-one

- Structure : Combines fluorine and hydroxyl substituents on the aromatic ring.

- Unique Feature : Fluorine’s strong electron-withdrawing effect enhances ketone electrophilicity, while the hydroxyl group enables chelation with metal catalysts .

Physicochemical and Spectroscopic Data Comparison

| Compound Name | Molecular Weight | LogP | ¹H-NMR (Key Signals) | Key Applications |

|---|---|---|---|---|

| 6-Bromo-1-(4-chlorophenyl)hexan-1-one | 289.14 | ~5.0 | 3.42 ppm (t, J = 6.79 Hz, CH₂Br) | Liquid crystals, intermediates |

| 6-Chloro-1-(4-chlorophenyl)hexan-1-one | 244.04 | 4.32 | 3.40 ppm (t, CH₂Cl) | Pharmaceutical intermediates |

| 6-Bromo-1-(4-iso-propylphenyl)hexan-1-one | 281.19 | ~5.5 | 1.26 ppm (d, J = 6.93 Hz, CH₃) | Organic synthesis |

| 6-Bromo-1-(4-hydroxyphenyl)hexan-1-one | 275.14 | ~3.8 | 5.20 ppm (s, OH) | Chelation studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.